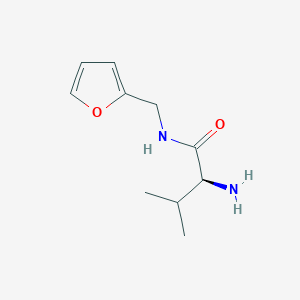

(S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide

CAS No.: 1217713-22-8

Cat. No.: VC8220003

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217713-22-8 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide |

| Standard InChI | InChI=1S/C10H16N2O2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |

| Standard InChI Key | HFPQKDXEWFLZOA-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=CC=CO1)N |

| SMILES | CC(C)C(C(=O)NCC1=CC=CO1)N |

| Canonical SMILES | CC(C)C(C(=O)NCC1=CC=CO1)N |

Introduction

Structural Analysis of (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide, reflects its three key structural elements:

-

Amino group: Positioned at the C2 position of the butanamide backbone, contributing to hydrogen-bonding capabilities.

-

Furan-2-ylmethyl moiety: A heterocyclic aromatic group attached via an amide bond, enhancing lipophilicity and π-π stacking potential.

-

3-Methylbutanamide chain: A branched alkyl group influencing steric effects and metabolic stability.

The S-configuration at C2 is critical for chiral recognition in biological systems. X-ray crystallography or NMR studies would confirm the spatial arrangement, though such data remain unpublished.

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 196.25 g/mol | |

| IUPAC Name | (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide | |

| Stereochemistry | S-enantiomer at C2 |

Synthetic Methodologies

Enzymatic Acylation Strategies

Recent advances in biocatalysis have enabled the chemoselective synthesis of structurally related furfurylamine derivatives. For example, immobilized Candida antarctica lipase B (CALB) catalyzes the acylation of 5-hydroxymethylfurfurylamine (HMFA) with ethyl acetate, achieving >90% yield under optimized conditions (30°C, 3 equivalents of acyl donor) . This method avoids traditional protection/deprotection steps, offering a sustainable route to N-acylated products .

Traditional Chemical Synthesis

A multistep approach is typically employed:

-

Furan ring formation: Via acid-catalyzed cyclization of pentose derivatives.

-

Amide bond formation: Coupling furan-2-ylmethylamine with 3-methyl-2-aminobutyric acid using carbodiimide reagents.

-

Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the S-enantiomer.

Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and enantiomeric excess.

Biological Activity and Mechanistic Hypotheses

Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Target | Activity (IC) | Source |

|---|---|---|---|

| CINPA1 | CAR | 687 nM | |

| N-(Furan-2-ylmethyl)acetamide | Bacterial enzymes | Not quantified |

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated: 1.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating prodrug strategies for oral delivery.

Spectroscopic Characterization

-

IR: Peaks at 1650 cm (amide C=O stretch) and 3350 cm (N-H stretch).

-

NMR: δ 6.3 (furan protons), δ 1.1 (3-methyl group).

Applications in Medicinal Chemistry

Drug Discovery

The furan ring’s bioisosteric equivalence to phenyl groups makes it a versatile scaffold in:

-

Antimicrobial agents: Targeting bacterial cell wall synthesis .

-

CNS therapeutics: Modulating neurotransmitter receptors.

Sustainable Chemistry

CALB-mediated synthesis aligns with green chemistry principles, reducing waste and energy consumption .

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| (S)-N-(Furan-2-yl)methyl-N-cyclopropylamine | Cyclopropyl substitution at amine | Neuroactive properties |

| 1-(Cyclopropyl)-4-(furan-2-yl)methylamine | Simplified backbone | Unreported |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume